molecular formula C25H26N2O5S B1516112 H-Trp-Obzl.TosOH

H-Trp-Obzl.TosOH

Cat. No.: B1516112
M. Wt: 466.6 g/mol
InChI Key: YQSJOXHVUQTJCB-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Trp-Obzl.TosOH is a derivative of the amino acid L-tryptophan. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the carboxyl group of L-tryptophan. This compound is a white to off-white powder and is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Trp-Obzl.TosOH is typically synthesized through the Fischer-Speier esterification reaction. This involves the reaction of L-tryptophan with benzyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions in a water-azeotroping solvent such as cyclohexane or methyl tetrahydrofuran (Me-THF) to remove water formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of L-tryptophan benzyl ester p-toluenesulfonate follows similar principles but on a larger scale. The use of green solvents like Me-THF is preferred to minimize environmental impact. The reaction mixture is typically heated under reflux, and the product is isolated by precipitation or crystallization .

Chemical Reactions Analysis

Types of Reactions

H-Trp-Obzl.TosOH undergoes several types of chemical reactions, including:

    Esterification: Formation of the ester bond between L-tryptophan and benzyl alcohol.

    Substitution: The p-toluenesulfonate group can be replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed to yield L-tryptophan and benzyl alcohol.

Common Reagents and Conditions

    Esterification: Benzyl alcohol, p-toluenesulfonic acid, reflux conditions.

    Substitution: Various nucleophiles, mild to moderate temperatures.

    Hydrolysis: Acidic or basic conditions, water or aqueous solvents.

Major Products Formed

    Esterification: this compound.

    Substitution: Substituted L-tryptophan derivatives.

    Hydrolysis: L-Tryptophan and benzyl alcohol.

Scientific Research Applications

H-Trp-Obzl.TosOH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The primary mechanism of action of L-tryptophan benzyl ester p-toluenesulfonate involves the protection of the carboxyl group of L-tryptophan. This protection prevents unwanted side reactions during peptide synthesis and other chemical transformations. The p-toluenesulfonate group acts as a leaving group, facilitating various substitution reactions .

Comparison with Similar Compounds

H-Trp-Obzl.TosOH can be compared with other amino acid benzyl esters, such as:

This compound is unique due to its specific use in protecting the carboxyl group of L-tryptophan, making it particularly valuable in the synthesis of tryptophan-containing peptides and other derivatives.

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C18H18N2O2.C7H8O3S/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,11,16,20H,10,12,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1

InChI Key

YQSJOXHVUQTJCB-NTISSMGPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N

sequence

W

Origin of Product

United States

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